10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15590789
InChI: InChI=1S/C21H15FO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h5-11H,1-4H2
SMILES:
Molecular Formula: C21H15FO3
Molecular Weight: 334.3 g/mol

10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

CAS No.:

Cat. No.: VC15590789

Molecular Formula: C21H15FO3

Molecular Weight: 334.3 g/mol

* For research use only. Not for human or veterinary use.

10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one -

Specification

Molecular Formula C21H15FO3
Molecular Weight 334.3 g/mol
IUPAC Name 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Standard InChI InChI=1S/C21H15FO3/c22-13-7-5-12(6-8-13)18-11-24-19-10-20-16(9-17(18)19)14-3-1-2-4-15(14)21(23)25-20/h5-11H,1-4H2
Standard InChI Key CNDBAHOVONZEBJ-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(C=C4C(=C3)C(=CO4)C5=CC=C(C=C5)F)OC2=O

Introduction

10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique molecular structure, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is C22H17FO3, indicating it contains 22 carbon atoms, 17 hydrogen atoms, one fluorine atom, and three oxygen atoms. This compound is classified as a benzo[c]furochromone derivative, suggesting potential properties similar to both chromones and furocoumarins.

Synthesis and Production

The synthesis of 10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, related compounds suggest methods that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.

Comparison with Related Compounds

Compounds with similar structures but different substituents on the phenyl ring can exhibit varying chemical reactivity and biological activities. For example, substituting the fluorine with bromine or chlorine can alter the compound's properties significantly.

CompoundSubstituentUnique Properties
10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-oneFluorinePotential for enhanced biological activity
10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneBromineDifferent reactivity due to bromine
10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneChlorineVarying biological activity compared to fluorine

Suppliers and Availability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator